molecular formula C7H9NO4 B7899994 Ethyl 2-(hydroxymethyl)oxazole-4-carboxylate

Ethyl 2-(hydroxymethyl)oxazole-4-carboxylate

Cat. No.: B7899994
M. Wt: 171.15 g/mol
InChI Key: XFHCOHUKXSKKDJ-UHFFFAOYSA-N
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Description

Ethyl 2-(hydroxymethyl)oxazole-4-carboxylate is a heterocyclic compound that contains both nitrogen and oxygen atoms within its five-membered ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(hydroxymethyl)oxazole-4-carboxylate typically involves the cyclodehydration of β-hydroxy amides. One common method employs reagents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor® to facilitate the cyclization process . The reaction is usually carried out at elevated temperatures (70–90°C) to ensure complete conversion of the starting materials .

Industrial Production Methods

In industrial settings, the synthesis of this compound can be optimized using flow chemistry techniques. This approach allows for continuous production and improved safety profiles compared to batch synthesis. For example, manganese dioxide can be used as a heterogeneous reagent in a packed reactor to achieve the desired transformation .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(hydroxymethyl)oxazole-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include oxazoles and substituted oxazole derivatives, which are valuable intermediates in organic synthesis .

Mechanism of Action

The mechanism by which Ethyl 2-(hydroxymethyl)oxazole-4-carboxylate exerts its effects involves interactions with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to the modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-(hydroxymethyl)oxazole-4-carboxylate is unique due to its specific functional groups, which confer distinct reactivity and properties. This uniqueness makes it a valuable compound for various synthetic and research applications.

Properties

IUPAC Name

ethyl 2-(hydroxymethyl)-1,3-oxazole-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO4/c1-2-11-7(10)5-4-12-6(3-9)8-5/h4,9H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFHCOHUKXSKKDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=COC(=N1)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

In a flame dried round-bottomed flask equipped with a magnetic stir bar and under inert atmosphere (N2), 2-formyl-oxazole-4-carboxylic acid ethyl ester (272 mg, 1.61 mmol) was dissolved in EtOH (5.0 mL). NaBH4 (112 mg, 2.84 mmol) was added portionwise at 0° C. and the reaction mixture stirred at 0° C. for 1 h. Sat. aq. NH4Cl was added and the mixture extracted with EA (5×10 mL). The combined org. extracts were dried over Na2SO4, filtered, and the solvents were removed under reduced pressure to give the title compound as a yellow oil. TLC: rf (EA)=0.50. LC-MS-conditions 02: tR=0.58 min; [M+H]+=172.03.
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